5-(3,4-Dichlorophenyl)-5-oxovaleric acid
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Overview
Description
5-(3,4-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the valeric acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid.
Reduction: 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the valeric acid moiety can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a ketone.
5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid: An oxidized form with a carboxylic acid group.
3,4-Dichlorophenylacetic acid: A structurally related compound with a shorter carbon chain.
Uniqueness: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific combination of a dichlorophenyl group and a valeric acid backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXUPLVNCSNBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374211 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168135-66-8 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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